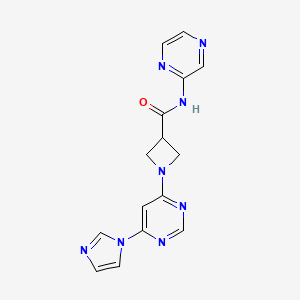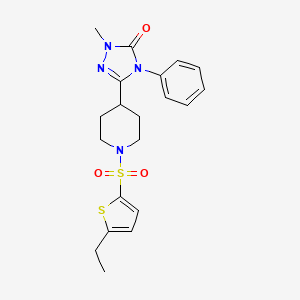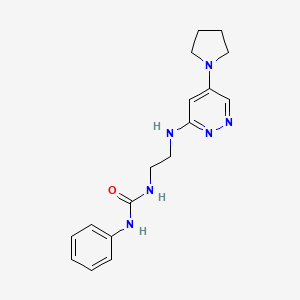![molecular formula C16H21F3N2O3 B2523195 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 2034539-81-4](/img/structure/B2523195.png)
1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and an oxan-4-yl moiety
科学的研究の応用
1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
準備方法
The synthesis of 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-(trifluoromethyl)aniline with an appropriate isocyanate to form the urea linkage. The oxan-4-yl moiety can be introduced through a subsequent reaction with an epoxide or a similar reagent under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The urea moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxy and oxan-4-yl moieties may contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea can be compared with similar compounds such as:
1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[4-(trifluoromethyl)phenyl]urea: The position of the trifluoromethyl group affects its interaction with molecular targets.
1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[3-(methyl)phenyl]urea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c17-16(18,19)12-2-1-3-13(10-12)21-15(23)20-7-4-14(22)11-5-8-24-9-6-11/h1-3,10-11,14,22H,4-9H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIHVGBCGXDAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2523113.png)


![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B2523116.png)
![1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine](/img/structure/B2523117.png)
![6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2523118.png)



![2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2523124.png)

![2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-3-carbonitrile](/img/structure/B2523130.png)
![2-[3-(Aminomethyl)phenyl]propan-2-ol](/img/structure/B2523134.png)
![N-(3-METHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2523135.png)
